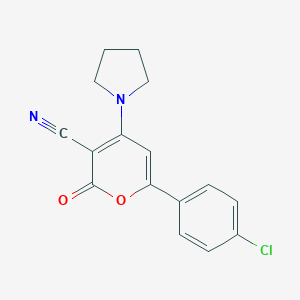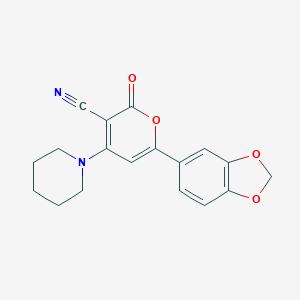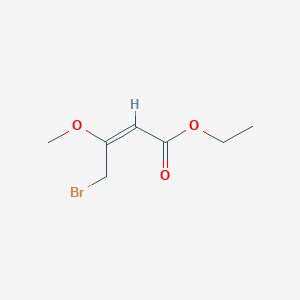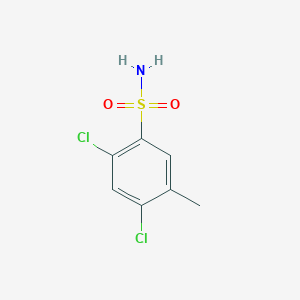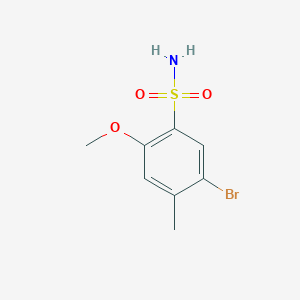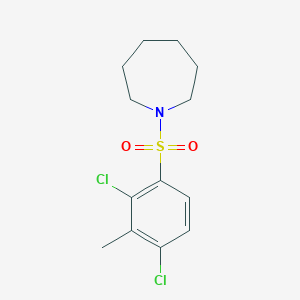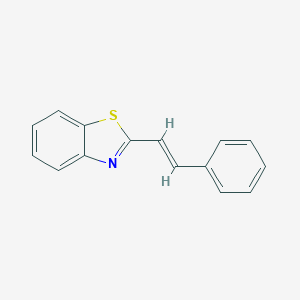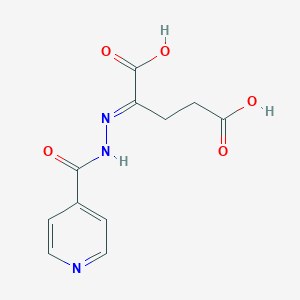![molecular formula C15H21BrN2O5S B224347 Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is not well understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO). It has been suggested that its anti-inflammatory and analgesic activities are due to its inhibition of COX-2, while its anticonvulsant activity is due to its inhibition of AChE and MAO.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential use as a therapeutic agent for the treatment of various diseases. It has also been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions that can be pursued in the study of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research can be conducted to optimize its synthesis method and improve its availability and cost-effectiveness.
Conclusion
In conclusion, this compound is a chemical compound that has been synthesized using various methods and has been studied for its potential applications in various fields of scientific research. Its mechanism of action, biochemical, and physiological effects have been reported, and it has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Although it has limitations in terms of availability and cost, it has potential as a therapeutic agent for the treatment of various diseases. Further research can be conducted to explore its molecular targets, optimize its synthesis method, and improve its availability and cost-effectiveness.
Synthesemethoden
The synthesis of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported in various literature sources. One of the commonly used methods is the reaction of 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with piperazine in the presence of triethylamine followed by the reaction with ethyl chloroformate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H21BrN2O5S |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
ethyl 4-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O5S/c1-4-23-15(19)17-5-7-18(8-6-17)24(20,21)14-10-13(22-3)12(16)9-11(14)2/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
NHGXWMFZXLKYNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




